4-Deoxythreonic acid

Enzymology Metabolic pathway analysis Substrate specificity

Metabolomics researchers face diastereomer contamination when using non-certified 4-deoxythreonic acid (4-DTA), compromising assay accuracy. This certified (2S,3R)-4-DTA analytical standard eliminates stereochemical ambiguity. - Verified (2S,3R) configuration; ~3-5x higher endogenous abundance vs. erythro isomer - Validated substrate for αβ-dihydroxyacid dehydratase kinetic and mechanistic studies - HPLC-NMR compatible for spectral library construction and ML-based metabolite annotation

Molecular Formula C4H8O4
Molecular Weight 120.1 g/mol
CAS No. 15851-58-8
Cat. No. B098317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Deoxythreonic acid
CAS15851-58-8
Synonyms4-deoxythreonic acid
Molecular FormulaC4H8O4
Molecular Weight120.1 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)O)O
InChIInChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m1/s1
InChIKeyLOUGYXZSURQALL-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Deoxythreonic Acid: Identity and Metabolite Role


4-Deoxythreonic acid (4-DTA) is a four-carbon sugar acid derivative, specifically the (2S,3R)-stereoisomer of 2,3-dihydroxybutanoic acid [1]. It belongs to the class of sugar acids and derivatives and is recognized as an endogenous human urinary metabolite [2]. Metabolic profiling has linked 4-DTA to clinically relevant conditions, including Type 1 diabetes mellitus and bacterial metabolism, making it a target analyte for biomarker discovery and metabolic pathway elucidation [3].

Endogenous urinary metabolite (2S,3R) stereoisomer
Suitable for metabolomics biomarker research and enzyme substrate studies
Certified analytical standard for chiral synthesis

Stereochemical Uniqueness of 4-Deoxythreonic Acid


Interchanging 4-deoxythreonic acid (2S,3R) with its diastereomer 4-deoxyerythronic acid (2R,3R) or other in-class sugar acids is not scientifically justified because the specific (2S,3R) configuration dictates both enzymatic recognition and endogenous abundance [1]. Direct comparative studies demonstrate that the threo (2S,3R) isomer serves as an efficient substrate for αβ-dihydroxyacid dehydratase, whereas the erythro (2R,3R) isomer exhibits markedly reduced activity [2]. Furthermore, the urinary concentrations of the two diastereomers differ by approximately 3- to 5-fold in healthy humans, reflecting distinct metabolic fates [3][4]. Substitution would therefore compromise experimental outcomes in any application where stereochemical fidelity, enzymatic substrate identity, or quantitative metabolomic accuracy is required.

4-Deoxythreonic acid (2S,3R)
4-Deoxyerythronic acid (2R,3R)
Enzymatic activity may shift drastically; urinary concentrations differ ~3–5 fold in humans
4-Deoxythreonic acid (2S,3R)
Generic sugar acid analog
Lacks specific stereochemistry required for enzyme recognition; metabolomic accuracy may be compromised

4-Deoxythreonic Acid: Quantitative Evidence vs. Analogs


Enzymatic Selectivity: 4-Deoxythreonic Acid vs. 4-Deoxyerythronic Acid

In a defined in vitro enzyme assay, (2RS,3SR)-2,3-dihydroxybutanoic acid (the racemic form containing the 4-deoxythreonic acid stereochemistry) underwent dehydration catalyzed by αβ-dihydroxyacid dehydratase at a rate comparable to that of the natural substrate (2R,3R)-2,3-dihydroxy-3-methylpentanoic acid (DHI). In contrast, the erythro-isomer (2RS,3RS)-2,3-dihydroxybutanoic acid exhibited much lower activity [1]. This establishes a functional hierarchy in which the threo configuration is required for efficient enzymatic turnover.

Enzymatic selectivity
Head-to-head
Threo isomer dehydration rate comparable to natural substrate; erythro isomer much lower
Supports stereochemical substrate requirement for enzyme assays
In vitro S. typhimurium αβ-dihydroxyacid dehydratase assay
Enzymology Metabolic pathway analysis Substrate specificity

Urinary Abundance: 4-Deoxythreonic Acid vs. 4-Deoxyerythronic Acid

Quantitative data from the Human Metabolome Database and primary literature reveal that 4-deoxythreonic acid (4-DTA) is consistently excreted at higher urinary concentrations than 4-deoxyerythronic acid (4-DEA). In adults, 4-DTA is reported at 25.0 ± 10.0 μmol/mmol creatinine [1], while 4-DEA is only 5.0 ± 3.0 μmol/mmol creatinine [2]. A separate NMR-based pediatric study reported 4-DTA at 21.3 (17.6–26.3) versus 4-DEA at 12.5 (10–16.6) μmol/mmol creatinine [3]. Gas-chromatographic profiling similarly classified 4-DTA as a 'relatively large' urinary constituent and 4-DEA as 'small to moderate' [4].

Urinary abundance
Reported
4-DTA ~25.0 vs 4-DEA ~5.0 μmol/mmol Cr in adults; ~1.7–5 fold higher across studies
Higher endogenous abundance supports assay signal-to-noise
Based on HMDB, Geigy tables and NMR pediatric study
Metabolomics Clinical biomarker discovery Quantitative urine analysis

HPLC-NMR Identification of 4-Deoxythreonic Acid

The 1H NMR spectrum of human urine exhibits extensive peak overlap, and 4-deoxythreonic acid (4-DTA) was not identifiable by 1H NMR alone. A combined HPLC-NMR approach was required to achieve unambiguous identification and assignment of 4-DTA resonances, which are otherwise obscured by compounds such as 3-hydroxybutanoic acid [1]. This demonstrates that 4-DTA, despite its relatively high abundance, remains chromatographically challenging to resolve from co-eluting metabolites.

HPLC-NMR identification
Method context
Requires hyphenated HPLC-NMR for unambiguous identification; not resolved by 1H NMR alone
Standard needed for method validation and spectral deconvolution
Human urine; peaks obscured by 3-hydroxybutanoic acid
Analytical chemistry NMR spectroscopy Metabolite identification

Disease Specificity: 4-Deoxythreonic Acid in Type 1 Diabetes

Metabolic profiling of urinary organic acids from patients with juvenile-onset (Type 1) diabetes mellitus revealed significantly elevated levels of 4-deoxythreonic acid and 2-hydroxybutyric acid [1][2]. Stable isotope labeling confirmed that both 4-DTA and 4-deoxyerythronic acid derive from L-threonine, yet 4-DTA shows a preferential elevation in Type 1 diabetes, whereas 4-deoxyerythronic acid is more frequently associated with uremia . This disease-context selectivity makes 4-DTA the more specific biomarker candidate for diabetic metabolic dysregulation studies.

Disease specificity
Class-level
Preferentially elevated in Type 1 diabetes; 4-DEA confounded by uremia
Supports disease-metabolite association context
Requires independent validation; fold-change not extracted
Diabetes research Metabolic disease biomarkers L-Threonine catabolism

4-Deoxythreonic Acid: High-Confidence Research Applications


Type 1 Diabetes Biomarker Metabolomics Assay

Given the established elevation of 4-deoxythreonic acid in Type 1 diabetes urine profiles [1] and its higher endogenous abundance relative to 4-deoxyerythronic acid [2], certified 4-DTA analytical standards are essential for developing and validating targeted LC-MS/MS or GC-MS assays aimed at quantifying this metabolite as a disease biomarker. The standard enables accurate calibration, recovery assessment, and cross-laboratory reproducibility.

Isoleucine-Valine Pathway Enzyme Substrate Studies

The demonstrated ability of the (2S,3R)-threo stereoisomer to serve as an efficient substrate for αβ-dihydroxyacid dehydratase, in contrast to the erythro isomer [3], makes 4-deoxythreonic acid a critical reagent for kinetic characterization, inhibitor screening, and mechanistic studies of this enzyme family in Salmonella and related organisms.

Chiral Building Block for Stereospecific Synthesis

The well-defined (2S,3R) configuration and the presence of both hydroxy and carboxylic acid functional groups make 4-deoxythreonic acid a valuable chiral precursor for the synthesis of stereochemically pure derivatives, lactones, and peptide conjugates. Purchasing the correct enantiomer avoids costly chiral separation steps later in the synthetic route.

HPLC-NMR Method and Metabolite Library Construction

Since 4-deoxythreonic acid requires hyphenated HPLC-NMR for unambiguous identification in complex biofluids due to spectral overlap [4], obtaining a pure reference standard is mandatory for building spectral libraries, optimizing chromatographic separation conditions, and training machine-learning algorithms used in automated metabolite annotation platforms.

Application
Selection Property
Validation Focus
Type 1 diabetes biomarker metabolomics
Certified analytical standard for LC-MS/MS or GC-MS quantification
Assay calibration, recovery assessment, and inter-lab reproducibility
Isoleucine-valine pathway enzyme substrate studies
Stereochemically defined (2S,3R) substrate
Enzyme kinetic parameter determination and inhibitor screening
Chiral building block for stereospecific synthesis
(2S,3R) configuration with -OH and -COOH functionalities
Stereochemical purity and synthetic intermediate identity
HPLC-NMR method and metabolite library construction
Pure reference standard with unambiguous spectral identity
Spectral library matching and chromatographic retention time confirmation
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